2-(2-Methoxyphenoxy)ethylamine

説明

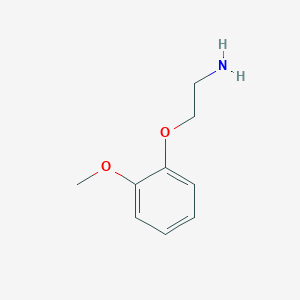

Structure

3D Structure

特性

IUPAC Name |

2-(2-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJRKLKVCHMWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171449 | |

| Record name | 2-(2-Methoxyphenoxy)ethyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-62-0 | |

| Record name | 2-(2-Methoxyphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenoxy)ethyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyphenoxy)ethyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methoxyphenoxy)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-METHOXYPHENOXY)ETHYL AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20S0VX4QT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxyphenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 2-(2-Methoxyphenoxy)ethylamine (CAS No: 1836-62-0). This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably the beta-blocker Carvedilol (B1668590).[1][2]

Core Chemical and Physical Properties

This compound is a substituted aromatic amine.[3] At room temperature, it typically presents as a colorless to pale yellow liquid, though it may solidify at cooler temperatures.[3][4] It is characterized by a faint, amine-like odor.[3] The compound is air-sensitive and hygroscopic, necessitating storage under an inert atmosphere with protection from moisture.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [6][7] |

| Molecular Weight | 167.21 g/mol | [6][8] |

| Appearance | Colorless to pale yellow or brown liquid/oil | [4][9] |

| Boiling Point | 98 °C at 0.4 mmHg; Approx. 275 - 277 °C (estimated at atmospheric pressure) | [5] |

| Density | ~1.11 g/cm³ | [5] |

| Refractive Index | 1.5440 to 1.5480 | [9] |

| Solubility | Difficult to mix with water. Soluble in organic solvents like ethanol, methanol, and dichloromethane. | [5] |

| pKa | 8.55 ± 0.10 (Predicted) | [9] |

| InChI Key | CKJRKLKVCHMWLV-UHFFFAOYSA-N | [6] |

| CAS Number | 1836-62-0 | [6][7] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, a patent for a solid form of the compound references the existence of an Infrared (IR) spectrum. Predicted ¹H NMR data is available from some chemical suppliers, and predicted mass spectrometry data for various adducts has been calculated.

-

¹³C NMR Spectroscopy: Similar to ¹H NMR, experimental data is not publicly available.

-

Infrared (IR) Spectroscopy: An illustrative IR spectrum of the solid form is mentioned in patent literature, though specific peak assignments are not provided.[6]

-

Mass Spectrometry: Predicted m/z values for various adducts of the parent molecule have been calculated, including [M+H]⁺ at 168.10192 and [M+Na]⁺ at 190.08386.[9]

Synthesis and Experimental Protocols

This compound is produced synthetically and is not known to occur naturally.[3] Several synthetic routes have been described in patent literature, primarily starting from guaiacol (B22219) (2-methoxyphenol).[10][11]

Experimental Protocol: One-Pot Synthesis from Guaiacol, Urea (B33335), and Ethanolamine (B43304)

This protocol is adapted from the method described in patent CN113861047B.[10] This one-pot method avoids the use of more expensive or hazardous reagents.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Urea

-

Ethanolamine

-

Potassium hydroxide (B78521) (KOH)

-

Mesitylene

-

Concentrated Hydrochloric Acid (HCl)

-

20% Sodium Hydroxide (NaOH) solution

-

Water

-

250 mL single-port flask and standard glassware for heating, reflux, extraction, and distillation.

Procedure:

-

To a 250 mL single-port flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), potassium hydroxide (0.56 g, 0.01 mol), and 50 mL of mesitylene.

-

Heat the mixture with stirring. Gradually increase the temperature from 120°C to 170°C over a period of 5 hours (e.g., increasing by 10°C every hour).

-

Maintain the temperature at 170°C for 15 hours.

-

Add ethylenediamine (3.00 g, 0.05 mol) to the reaction mixture and continue heating at 170°C for an additional 2 hours.

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of water to dissolve the product.

-

Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to 2 with concentrated hydrochloric acid.

-

Wash the acidic aqueous layer with 50 mL of chloroform to remove non-basic impurities. Discard the chloroform layer.

-

Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.

-

Extract the basic aqueous layer with three 50 mL portions of chloroform.

-

Combine the chloroform extracts and distill off the chloroform under reduced pressure to yield the crude product as a brownish-black liquid.

Purification:

The crude product can be purified by vacuum distillation.[11] Collect the fraction boiling at 110-115°C at 2 Torr.[11]

Workflow for Synthesis and Purification

Caption: One-pot synthesis and purification workflow.

Biological Activity and Applications

The primary application of this compound is as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1][12]

Role in Drug Synthesis:

It is a key intermediate in the synthesis of Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity used to treat heart failure and hypertension.[8][13] It is also used in the synthesis of Amosulalol, another adrenergic antagonist.[2]

There is currently no substantial evidence in peer-reviewed literature to suggest that this compound has direct biological or pharmacological activity itself. Its utility lies in its chemical structure, which is amenable to further functionalization in the creation of more complex, biologically active molecules.[3]

Logical Relationship in Carvedilol Synthesis

Caption: Role as an intermediate in Carvedilol synthesis.

Safety and Handling

This compound is classified as a hazardous chemical.[11]

Hazard Classifications:

-

Skin Corrosion/Irritation: Category 1C - Causes severe skin burns.[11]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[11]

-

Acute Toxicity, Oral: Harmful if swallowed.[6]

-

Specific target organ toxicity (single exposure): May cause respiratory irritation.[11]

Handling and Storage:

-

Handle in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] The compound is air-sensitive and should be stored under an inert atmosphere.[5]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[11]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 2. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

- 3. 2-(2-METHOXY PHENOXY) ETHYL AMINE (BASE) Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 4. This compound Liquid Manufacturers and Suppliers from Guntur [kevyslabs.com]

- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 1836-62-0 [chemicalbook.com]

- 9. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. 2-(2-Methoxyphenyl)ethylamine [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. mdpi.com [mdpi.com]

- 13. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethylamine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)ethylamine, a key intermediate in the pharmaceutical industry. The document details its molecular structure, chemical formula, and physicochemical properties. It includes a thorough examination of its synthesis, with detailed experimental protocols, and its crucial role in the production of the beta-blocker, Carvedilol. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis, offering both foundational knowledge and practical application insights.

Molecular Structure and Chemical Formula

This compound, a substituted phenoxyethylamine, is an organic compound with the chemical formula C₉H₁₃NO₂ .[1][2] Its structure features a methoxy (B1213986) group and an aminoethyl side chain attached to a benzene (B151609) ring via an ether linkage.

Key Identifiers:

-

IUPAC Name: 2-(2-methoxyphenoxy)ethanamine[3]

-

Synonyms: 1-(2-Aminoethoxy)-2-methoxybenzene, O-Methoxyphenyl-β-aminoethyl ether, Guaiacoxyethylamine

The molecular structure of this compound is depicted below:

Physicochemical Properties

This compound is typically a liquid at room temperature and possesses properties that are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 167.21 g/mol | [1][2] |

| Appearance | Liquid, Oil | |

| Boiling Point | 98 °C at 0.4 mmHg | |

| Density | 1.11 g/cm³ | |

| pKa | 8.55 ± 0.10 (Predicted) | |

| Solubility | Difficult to mix with water |

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

Aromatic Protons (4H): Expected in the range of 6.8-7.2 ppm, showing complex splitting patterns due to ortho and meta coupling.

-

-OCH₂- Protons (2H): A triplet expected around 4.1 ppm.

-

-CH₂N- Protons (2H): A triplet expected around 3.1 ppm.

-

-OCH₃ Protons (3H): A sharp singlet expected around 3.8 ppm.

-

-NH₂ Protons (2H): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Expected in the range of 110-160 ppm.

-

-OCH₂- Carbon (1C): Expected around 68 ppm.

-

-CH₂N- Carbon (1C): Expected around 41 ppm.

-

-OCH₃ Carbon (1C): Expected around 55 ppm.

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are two detailed methodologies.

One-Pot Synthesis from Guaiacol (B22219), Urea (B33335), and Ethanolamine (B43304)

This method provides a cost-effective and efficient one-pot procedure.

Experimental Procedure:

-

To a 250 ml single-neck flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), potassium hydroxide (B78521) (0.56 g, 0.01 mol), and 50 ml of mesitylene.

-

Heat the mixture with stirring, gradually increasing the temperature from 120°C to 170°C over one hour.

-

Maintain the reaction at 170°C for 15 hours.

-

Add ethylenediamine (B42938) (3.00 g, 0.05 mol) and continue heating at 170°C for an additional 2 hours.

-

Cool the reaction mixture and dissolve the product in 50 ml of water.

-

Adjust the pH to 2 with concentrated hydrochloric acid and filter.

-

Wash the aqueous layer with 50 ml of chloroform (B151607).

-

Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.

-

Extract the product with 50 ml of chloroform.

-

Distill the chloroform under reduced pressure to yield the final product.

Synthesis via N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide Intermediate

This two-step synthesis involves the formation and subsequent hydrolysis of an acetamide (B32628) intermediate.

Step 1: Preparation of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide

-

In a three-necked flask equipped with a stirrer, condenser, and thermometer, heat a mixture of guaiacol (372 g, 3 mol) and 2-methyloxazoline (255 g, 3 mol) at 160°C for 20 hours.

-

Cool the reaction mixture to 90°C and pour it into water.

-

Collect the solid residue, wash it with water, and dry to obtain N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide.

Step 2: Preparation of 2-(2-Methoxy-phenoxy)-ethylamine

-

Reflux N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide (209 g, 1 mol) in 400 ml of 5N HCl for 4 hours.

-

Adjust the pH of the reaction mixture to 8-9 with a 30% NaOH solution.

-

Extract the oily layer with toluene.

-

Evaporate the toluene, and purify the resulting 2-(2-Methoxy-phenoxy)-ethylamine by vacuum distillation.

Role in Pharmaceutical Synthesis: The Carvedilol Connection

This compound is a critical building block in the synthesis of Carvedilol, a non-selective beta-blocker used to treat high blood pressure and heart failure. The primary amine of this compound acts as a nucleophile, opening the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole to form the Carvedilol molecule.

Logical Relationship Diagram: Synthesis of Carvedilol

References

Technical Guide: Physical and Chemical Properties of 2-(2-Methoxyphenoxy)ethylamine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the physical and chemical properties of 2-(2-Methoxyphenoxy)ethylamine (CAS No: 1836-62-0), a key intermediate in the pharmaceutical industry, notably in the synthesis of Carvedilol.[1][2]

Chemical Identity and Structure

This compound, also known as 2-(2-Methoxyphenoxy)ethanamine, is an organic compound with the chemical formula C₉H₁₃NO₂.[2][3] It belongs to the class of aromatic amines.

Physical and Chemical Properties

The physical properties of this compound can vary depending on its purity and the ambient temperature. It has been reported as both a liquid and a solid.[4][5] The quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [3][6][7][8] |

| Molecular Weight | 167.20 - 167.21 g/mol | [3][6][7] |

| Appearance | Colorless to pale yellow liquid OR White to light yellow solid/powder | [1][4][5][9][10] |

| Boiling Point | 98 °C / 208.4 °F | [9] |

| ~260-280 °C | [4] | |

| ~275-277 °C | [10] | |

| 110-115 °C at 2 Torr | [11] | |

| Density | ~1.07 g/cm³ | [10] |

| Melting Point | Not available (for base) | [4][9] |

| 88-92 °C (for Hydrochloride salt) | [12] | |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, methanol, acetone, and dichloromethane. | [4][10] |

| Odor | Amine-like | [9][10] |

Experimental Protocols

The synthesis of this compound is crucial for its application as a pharmaceutical intermediate. Various methods have been reported, influencing the purity and final physical state of the product.

One-Pot Synthesis from Guaiacol (B22219), Urea, and Ethanolamine

This method provides a direct, one-pot synthesis route.

Methodology:

-

Guaiacol, urea, ethanolamine, and a catalytic amount of potassium hydroxide (B78521) are added to a reaction flask.[13]

-

The mixture is heated progressively from 120°C to 170°C over several hours.[13]

-

Ethylenediamine is added, and heating is continued at 170°C for an additional 2 hours.[13]

-

After cooling, the product is dissolved in water.

-

The pH is adjusted to 2 with concentrated hydrochloric acid, and the aqueous layer is washed with chloroform (B151607).[13]

-

The pH is then raised to 13 using a 20% sodium hydroxide solution.[13]

-

The product is extracted using chloroform.

-

The chloroform is removed by distillation under reduced pressure to yield the final product as a brownish-black liquid.[13]

Synthesis via N-acetyl Intermediate and Hydrolysis

This two-step process involves the formation of an acetamide (B32628) intermediate followed by hydrolysis.

Methodology:

-

Preparation of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide: A mixture of guaiacol and 2-methyloxazoline is heated at 160°C for approximately 20 hours.[11] After cooling, the reaction mixture is poured into water. The resulting solid residue is collected, washed, and dried.[11]

-

Preparation of 2-(2-Methoxy-phenoxy)-ethylamine: The N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide intermediate is refluxed in 5N HCl for 4 hours.[11]

-

The pH of the reaction mixture is adjusted to 8-9 with a 30% NaOH solution.[11]

-

The resulting oily layer is taken up in toluene, which is subsequently evaporated.

-

The final product is purified by distillation under vacuum to yield this compound.[11]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Factors Influencing Physical State

The observed physical state of this compound is dependent on several factors, as illustrated below.

Caption: Relationship between purity, temperature, and physical state.

Storage and Handling

This compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[10] It should be kept away from moisture, heat sources, and incompatible substances like oxidizing agents.[1][10] The hydrochloride salt is described as a white solid and may offer greater stability for storage.[5][12]

References

- 1. 2-(2-Methoxyphenoxy) ethylamine Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]

- 2. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 3. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound Chemical Properties, Uses, Safety Data & Synthesis | Leading Supplier in China [nj-finechem.com]

- 11. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

- 12. chengtaichem.com [chengtaichem.com]

- 13. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

Spectroscopic Data Analysis of 2-(2-Methoxyphenoxy)ethylamine: A Technical Guide

Introduction: 2-(2-Methoxyphenoxy)ethylamine (CAS No: 1836-62-0) is a significant chemical intermediate, notably in the synthesis of pharmaceuticals such as Carvedilol.[1] As with any compound used in drug development, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in public databases, this guide presents predicted data based on its chemical structure, alongside comprehensive, generalized experimental protocols for obtaining such spectra.

This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analyzing the chemical environment of the nuclei and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm and are based on a deuterated chloroform (B151607) (CDCl₃) solvent. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), and m (multiplet).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 1.5 - 2.5 | s (broad) | 2H |

| -CH₂-N | 3.0 - 3.2 | t | 2H |

| -O-CH₃ | 3.8 - 3.9 | s | 3H |

| -O-CH₂- | 4.1 - 4.3 | t | 2H |

| Aromatic-H | 6.8 - 7.1 | m | 4H |

¹³C NMR (Carbon NMR): Predicted chemical shifts (δ) are relative to TMS at 0 ppm, based on a CDCl₃ solvent.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂-N | 40 - 45 |

| -O-CH₃ | 55 - 60 |

| -O-CH₂- | 65 - 70 |

| Aromatic C-H | 110 - 125 |

| Aromatic C-O | 145 - 150 |

| Aromatic C-OCH₃ | 148 - 153 |

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch (two bands for primary amine) | 3400 - 3250 | Medium, sharp |

| Amine (N-H) | Bend | 1650 - 1580 | Medium |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |

| Aromatic (C=C) | Stretch | 1600 & 1475 | Medium-Weak |

| Ether (C-O) | Stretch (Aromatic-Alkyl) | 1270 - 1230 | Strong |

| Ether (C-O) | Stretch (Alkyl) | 1150 - 1085 | Strong |

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) are based on electron ionization (EI) mass spectrometry.

| m/z | Interpretation |

| 167 | Molecular Ion [M]⁺ |

| 124 | [M - CH₂CH₂NH₂]⁺ |

| 109 | [M - OCH₂CH₂NH₂]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a small vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the proton spectrum.

-

Ensure the sample is fully dissolved. If any solid particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 8-inch NMR tube.

-

The final solution depth in the NMR tube should be approximately 4.5 cm.

-

Cap the NMR tube and label it appropriately.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Film Method for Liquids):

-

Sample Preparation:

-

Place a small drop of the liquid this compound onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top of the first and gently rotate to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

-

-

Instrument Setup and Data Acquisition:

-

Place the sandwiched salt plates into the sample holder in the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.

-

-

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify the major absorption bands and record their wavenumbers (in cm⁻¹).

-

Correlate the observed absorption bands with known functional group frequencies to confirm the presence of amine, ether, and aromatic moieties.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Instrument Setup and Data Acquisition:

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.

-

The separated compound then enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Solubility Profile of 2-(2-Methoxyphenoxy)ethylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(2-Methoxyphenoxy)ethylamine, a key intermediate in the pharmaceutical industry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility, qualitative solubility information, and detailed experimental protocols for determining solubility. This guide is intended to empower researchers to effectively work with this compound and to generate precise solubility data for their specific applications.

Qualitative and Quantitative Solubility Data

The solubility of this compound is a critical parameter for its use in synthesis, formulation, and various research applications. Below is a summary of its known qualitative solubility and an illustrative table of quantitative solubility to serve as a template for experimental data.

Qualitative Solubility

This compound is generally characterized by its solubility in a range of common organic solvents, while exhibiting limited solubility in water. This is consistent with its molecular structure, which includes both polar (amine and ether) and nonpolar (phenyl ring) moieties.

| Solvent Class | Solubility Description |

| Alcohols (e.g., Ethanol, Methanol) | Soluble |

| Ketones (e.g., Acetone) | Soluble |

| Chlorinated Solvents (e.g., Dichloromethane) | Soluble |

| Water | Slightly Soluble |

Some sources also describe the compound as "difficult to mix," which may suggest that the rate of dissolution is slow or that it has poor solubility in certain non-polar or aqueous systems.

Illustrative Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | ~25 | ~1.5 |

| Ethanol | 25 | ~20 | ~1.2 |

| Acetone | 25 | ~15 | ~0.9 |

| Dichloromethane | 25 | >30 | >1.8 |

| Ethyl Acetate | 25 | ~10 | ~0.6 |

| Toluene | 25 | ~5 | ~0.3 |

| n-Heptane | 25 | <0.1 | <0.006 |

| Water | 25 | ~0.5 | ~0.03 |

Note: The values presented in this table are for illustrative purposes only and must be confirmed through experimental measurement.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis instrumentation.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the solid, either centrifuge the vials or filter the supernatant through a syringe filter. This step should be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Sample Preparation for Analysis: Immediately after separation, dilute an accurately measured aliquot of the saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Synthesis and Discovery of 2-(2-Methoxyphenoxy)ethylamine

Introduction

2-(2-Methoxyphenoxy)ethylamine, also known as 2-(2-methoxyphenoxy)ethanamine, is a crucial organic compound with the chemical formula C9H13NO2.[1] It is a substituted ethylamine (B1201723) featuring a methoxyphenoxy group.[1] This compound is not primarily known for its own biological activity but serves as a vital intermediate in the synthesis of various pharmaceutical products.[1][2] Its stable structure and consistent reactivity make it a preferred building block in drug development and formulation.[3] The high purity of this compound is essential for producing safe and effective medications, streamlining the modern drug discovery and production process.[2] It is particularly recognized as a key starting material for cardiovascular drugs.[3]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid.[2][4] It is air-sensitive and should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and incompatible substances like oxidizing agents.[4][5]

| Property | Value | Source |

| Molecular Formula | C9H13NO2 | [6][7] |

| Molecular Weight | 167.21 g/mol | [2][7] |

| CAS Number | 1836-62-0 | [6][8] |

| Appearance | Clear, colorless to pale yellow liquid/oil or solid | [2][4] |

| Boiling Point | Approx. 275-277 °C | [4] |

| 98 °C at 0.4 mmHg | [5][7] | |

| 110-115 °C at 2 Torr | [9] | |

| Density | Approx. 1.07 - 1.11 g/cm³ | [4][7] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) | [2][4] |

| pKa | 8.55 ± 0.10 (Predicted) | [7] |

| Refractive Index | 1.5440 to 1.5480 | [7] |

Synthesis of this compound

The synthesis of this compound is of significant industrial importance due to its role in the production of high-value pharmaceuticals. Various synthetic routes have been developed, aiming for high yield, cost-effectiveness, and safety.

Synthetic Pathways

Several methods for the synthesis of this compound have been reported, each with distinct advantages and disadvantages.

-

From Guaiacol (B22219) and 2-Haloethylamine (Williamson Ether Synthesis approach): This is a common approach for forming the ether linkage. Guaiacol (2-methoxyphenol) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking a 2-haloethylamine or a protected equivalent.[10]

-

Gabriel Synthesis: This classic method for preparing primary amines involves the reaction of potassium phthalimide (B116566) with a suitable alkyl halide, in this case, 1-(2-chloroethoxy)-2-methoxybenzene, followed by hydrolysis or hydrazinolysis to release the free amine.[11][12] While effective, this route can be longer and may use hazardous reagents like hydrazine (B178648) hydrate.[12]

-

Reduction of Amides or Nitriles: One route involves the o-alkylation of 2-methoxyphenol, followed by amidation and reduction.[13] Another approach involves reacting guaiacol with bromoacetonitrile, followed by reduction of the nitrile group using potent reducing agents like Lithium aluminium hydride (LiAlH4).[12] However, reagents like LiAlH4 and NaH are hazardous and not ideal for large-scale commercial manufacturing.[12]

-

Reaction of Guaiacol with 2-Oxazolidone derivatives: A method involves reacting an ortho-substituted phenol (B47542) with a 2-alkyloxazoline.[9][12] A more recent, innovative one-pot method uses guaiacol, urea, and ethanolamine (B43304) as initial raw materials, avoiding the direct use of expensive 2-oxazolidone.[11]

| Synthesis Route | Starting Materials | Key Reagents/Intermediates | Reported Yield | Advantages | Disadvantages |

| Gabriel Synthesis | Guaiacol, 1,2-dichloroethane | Potassium phthalimide, Hydrazine hydrate | < 43% (three steps) | Well-established method for primary amines. | Longer synthesis, high cost of reagents, use of toxic hydrazine.[11][12] |

| Nitrile Reduction | Guaiacol, Bromoacetonitrile | Sodium hydride (NaH), Lithium aluminium hydride (LiAlH4) | Not specified | Direct route to the amine. | Use of hazardous and expensive reagents (NaH, LiAlH4), not suitable for commercial scale.[12] |

| Amide Reduction | 2-methoxyphenol | ZnCl2, KBH4 | 58.4% (overall) | Easy and economic method.[13] | Involves multiple steps (alkylation, amidation, reduction).[13] |

| From 2-Alkyloxazoline | Guaiacol, 2-Methyloxazoline | N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide, HCl | ~75% (from acetamide) | Good yield, avoids hazardous reagents like LiAlH4. | Two-step process from the oxazoline.[9] |

| One-Pot from Urea | Guaiacol, Urea, Ethanolamine | In-situ generated 2-oxazolidone, Alkali catalyst | Not specified | One-pot method, avoids expensive 2-oxazolidone, cost-effective.[11] | Process details may be proprietary.[11] |

Experimental Protocols

Protocol 1: Synthesis via N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide Hydrolysis [9]

This two-step protocol first creates the acetamide (B32628) intermediate, which is then hydrolyzed to yield the final amine.

Step 1: Preparation of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide

-

In a three-necked flask equipped with a stirrer, condenser, and thermometer, heat a mixture of 372 g (3 Mol) of Guaiacol and 255 g (3 Mol) of 2-Methyloxazoline at 160°C for 20 hours.

-

After cooling the reaction mixture to 90°C, pour it into water.

-

Collect the solid residue that forms, wash it with water, and dry it.

-

The resulting N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide can be used in the next step without further purification. The reported yield is 480 g (76%).[9]

Step 2: Hydrolysis to this compound

-

Reflux 209 g (1 mol) of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide in 400 ml of 5N HCl for 4 hours.

-

After the reaction is complete, adjust the pH of the reaction mixture to 8-9 with a 30% NaOH solution.

-

An oily layer will separate. Extract this layer with toluene (B28343).

-

Evaporate the toluene to obtain the crude product.

-

Purify the this compound by vacuum distillation. The reported yield is 125 g (74.8%).[9]

Synthesis Workflow Visualization

Caption: General synthetic pathways to this compound.

Discovery and Pharmaceutical Applications

This compound was not "discovered" as a therapeutic agent itself but was developed as a key chemical intermediate for the synthesis of active pharmaceutical ingredients (APIs).[3][12] Its molecular structure provides a versatile scaffold for building more complex molecules.[2]

The primary application of this compound is in the pharmaceutical industry for the synthesis of beta-blockers and adrenergic receptor modulators.[2][12]

Key Pharmaceutical Products:

-

Carvedilol (B1668590): This is the most prominent application. This compound is reacted with 4-(2,3-epoxypropoxy)carbazole (B193025) to synthesize Carvedilol.[5][12] Carvedilol is a non-selective beta/alpha-1 blocker used to treat essential hypertension and symptomatic congestive heart failure.[11][12]

-

Tamsulosin (B1681236): The related compound, 2-(2-ethoxyphenoxy)ethylamine, is a key intermediate in the synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[12]

-

Amosulalol: This compound is also used in the production of Amosulalol, another medication for treating heart-related conditions.[3]

Caption: Role as an intermediate in Active Pharmaceutical Ingredient (API) synthesis.

Safety and Handling

This compound is associated with several hazards. It is harmful if swallowed and can cause serious eye damage or severe skin burns.[6] Standard laboratory precautions should be used when handling, including wearing protective gloves, eye protection, and working in a well-ventilated area to avoid irritation to the skin, eyes, and respiratory tract.[2] It is considered a flammable liquid and should be kept away from heat and open flames.[2][4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H314: Causes severe skin burns and eye damage.[6]

-

H318: Causes serious eye damage.[6]

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry, valued for its role in the synthesis of essential medications like Carvedilol. While multiple synthetic routes exist, the choice of method often depends on a balance of cost, safety, and yield, particularly for industrial-scale production. The continued optimization of its synthesis reflects its importance in providing access to life-saving cardiovascular therapies. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and professionals in organic synthesis and drug development.

References

- 1. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 2. 2-(2-METHOXY PHENOXY) ETHYL AMINE (BASE) Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 3. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

- 4. This compound Chemical Properties, Uses, Safety Data & Synthesis | Leading Supplier in China [nj-finechem.com]

- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1836-62-0 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 12. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 13. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]

The Pivotal Role of 2-(2-Methoxyphenoxy)ethylamine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyphenoxy)ethylamine is a crucial chemical intermediate that has garnered significant attention in the pharmaceutical industry. Its unique structural features make it an essential building block in the synthesis of several commercially successful drugs. This technical guide provides an in-depth overview of the primary research applications of this compound, with a strong focus on its role in the synthesis of multi-target therapeutics. Detailed experimental protocols for key reactions and a summary of its importance in drug design are presented to support researchers and drug development professionals in their work. While the intrinsic biological activity of this compound is not extensively documented, its contribution to the pharmacological profiles of blockbuster drugs is undeniable.

Introduction

This compound, with the chemical formula C₉H₁₃NO₂, is an organic compound that serves as a cornerstone in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a methoxyphenoxy group linked to an ethylamine (B1201723) side chain, provides a versatile scaffold for the construction of molecules with specific pharmacological activities. The primary and most well-documented application of this compound is as a key intermediate in the production of drugs for cardiovascular diseases and other conditions.[1]

This guide will explore the core applications of this compound in research and development, focusing on its synthetic utility.

Core Application in Pharmaceutical Synthesis

The principal use of this compound in research and pharmaceutical manufacturing is as a key starting material for the synthesis of Carvedilol (B1668590) and as a structural analog to the intermediate used in the synthesis of Tamsulosin (B1681236).[2]

Synthesis of Carvedilol

Carvedilol is a non-selective beta-adrenergic receptor blocker and an alpha-1 adrenergic receptor blocker, widely used in the treatment of heart failure and hypertension. The synthesis of Carvedilol prominently features the reaction of this compound with 4-(oxiran-2-ylmethoxy)-9H-carbazole (also known as 4-(2,3-epoxypropoxy)carbazole).[2][3] This reaction involves the nucleophilic attack of the primary amine of this compound on the epoxide ring of the carbazole (B46965) derivative.

This synthetic step is critical as it introduces the side chain that is essential for the beta-blocking activity of Carvedilol. The methoxyphenoxy group of the ethylamine derivative contributes to the overall lipophilicity and binding characteristics of the final drug molecule.

Logical Relationship: Role in Carvedilol's Structure

Caption: Contribution of precursors to the final Carvedilol structure.

Structural Analogue in the Synthesis of Tamsulosin

Tamsulosin is an alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. While the direct precursor for Tamsulosin is 2-(2-ethoxyphenoxy)ethylamine, the synthetic principles and the role of the core phenoxy-ethylamine structure are analogous to those involving this compound. The synthesis involves the reaction of this intermediate with a sulfonamide-containing moiety.

Quantitative Data

As the primary role of this compound is that of a synthetic intermediate, there is a notable absence of publicly available quantitative data regarding its intrinsic biological activity, such as receptor binding affinities or IC50 values. Research has predominantly focused on the pharmacological properties of the final active pharmaceutical ingredients derived from it.

Experimental Protocols

The following are representative experimental protocols for the synthesis of Carvedilol using this compound. These protocols are based on procedures described in the scientific literature and patent documents.

Synthesis of Carvedilol via Epoxide Ring Opening

This protocol describes the direct reaction between 4-(2,3-epoxypropoxy)carbazole (B193025) and this compound.

Materials:

-

4-(2,3-epoxypropoxy)carbazole

-

This compound

-

Polar aprotic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

In a dry reaction flask, charge 25.0 g of 4-(2,3-epoxypropoxy)carbazole (0.104 moles) and 39.35 g of this compound (0.235 moles) in 250 ml of dimethyl sulfoxide.[4]

-

Raise the temperature of the reaction mixture to approximately 70°C under stirring.[4]

-

Maintain the reaction at 68-72°C for 18-20 hours.[4]

-

After the reaction is complete (monitored by a suitable chromatographic technique such as TLC or HPLC), cool the reaction mixture.

-

The product can be isolated by quenching the reaction with water and extracting with an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried, and concentrated under reduced pressure to yield crude Carvedilol.

-

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography to yield pure Carvedilol.[4]

Experimental Workflow: Carvedilol Synthesis

Caption: A generalized workflow for the synthesis of Carvedilol.

Considerations for Impurity Profile

A common impurity in the synthesis of Carvedilol is a "bis-impurity," which arises from the reaction of a second molecule of 4-(2,3-epoxypropoxy)carbazole with the secondary amine formed after the initial reaction. The use of an excess of this compound and careful control of reaction conditions can help to minimize the formation of this impurity.[4] Some synthetic strategies employ a protecting group on the amine to prevent this side reaction.

Conclusion

References

- 1. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. EP1741700A1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Methoxyphenoxy)ethylamine in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyphenoxy)ethylamine is a pivotal chemical intermediate, extensively utilized in the pharmaceutical industry as a versatile nucleophilic building block. Its primary amine functionality, coupled with the methoxyphenoxy moiety, dictates its reactivity and makes it a valuable precursor in the synthesis of a range of bioactive molecules. This technical guide elucidates the core mechanism of action of this compound in key synthetic transformations, with a primary focus on its role in the production of the widely-used beta-blocker, Carvedilol. Furthermore, its application in the synthesis of other pharmaceuticals, such as Amosulalol, and its general reactivity towards electrophilic species are explored. This document provides detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a comprehensive resource for researchers and professionals in drug development and organic synthesis.

Core Reactivity and Mechanism of Action

The synthetic utility of this compound is predominantly centered around the nucleophilic character of its primary amine group. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, initiating a variety of chemical transformations. The general mechanism of action involves the formation of a new carbon-nitrogen bond, a fundamental step in the assembly of more complex molecular architectures.

Nucleophilic Ring-Opening of Epoxides

A paramount application of this compound is in the nucleophilic ring-opening of epoxides. This reaction is a cornerstone in the synthesis of β-amino alcohols, a structural motif present in numerous pharmaceutical agents. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring cleavage and the formation of a new carbon-nitrogen and a carbon-oxygen bond.

In the context of Carvedilol synthesis, this compound acts as the nucleophile that opens the oxirane ring of 4-(2,3-epoxypropoxy)carbazole (B193025).[1][2] This reaction proceeds via an SN2 mechanism, where the amine attacks the sterically less hindered carbon of the epoxide ring, resulting in a trans-diaxial opening.

The reaction is typically carried out in a suitable solvent such as toluene (B28343) or isopropanol (B130326) and may be facilitated by a base like potassium carbonate.[1] The primary amine of this compound attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol, which is the core structure of Carvedilol.

A common side reaction in this process is the formation of a "bis-impurity," where a second molecule of the epoxide reacts with the secondary amine of the newly formed Carvedilol molecule.[3] Strategies to minimize this impurity include using an excess of this compound or protecting the amine functionality prior to the reaction.

Nucleophilic Acyl Substitution

This compound readily participates in nucleophilic acyl substitution reactions with acyl chlorides and other carboxylic acid derivatives.[4][5][6][7] In this reaction, the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields a stable amide. This reaction is a fundamental method for forming amide bonds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds.

Reactions with Sulfonyl Chlorides

Analogous to its reaction with acyl chlorides, this compound can react with sulfonyl chlorides to form sulfonamides. This transformation is significant in medicinal chemistry as the sulfonamide group is a key pharmacophore in many drug classes. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the displacement of the chloride ion.

Applications in Pharmaceutical Synthesis

The primary industrial application of this compound is as a key starting material for the synthesis of Carvedilol and Amosulalol.[8][9][10]

Synthesis of Carvedilol

Carvedilol is a non-selective beta-blocker used to treat heart failure and high blood pressure.[3] The key step in its synthesis is the condensation of 4-(2,3-epoxypropoxy)carbazole with this compound.[1]

Synthesis of Amosulalol

Amosulalol is another adrenoceptor antagonist. While detailed mechanistic studies are less common in the readily available literature, its synthesis also involves this compound as a key building block, likely reacting with a suitable electrophile to construct the final drug molecule.

Quantitative Data Presentation

The efficiency of the synthesis of Carvedilol using this compound is influenced by various factors, including the reaction conditions and the synthetic route chosen. The following table summarizes some of the reported quantitative data.

| Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(oxiran-2-ylmethoxy)-9H-carbazole, this compound | Toluene | Potassium Carbonate | 80 | - | 48 | [1] |

| 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yloxy(tert-butyl)dimethylsilane, 2-(2-methoxyphenoxy)ethanamine | Toluene | Potassium Carbonate | 80 | - | 42.3 | |

| 4-(oxiran-2-ylmethoxy)-9H-carbazole, this compound hydrochloride monohydrate | Isopropanol | Potassium Carbonate | 83 | 5 | 45 | [4] |

Note: Yields can vary significantly based on the scale of the reaction, purity of reagents, and work-up procedures. The formation of the bis-impurity in the direct condensation of the epoxide can range from 10-40%.[1]

Experimental Protocols

General Procedure for the Synthesis of Carvedilol

-

Method 1: Direct Condensation [1] To a stirred solution of 4-(oxiran-2-ylmethoxy)-9H-carbazole (10.0g, 0.042 mol) in toluene (20.0 ml), potassium carbonate (8.7 g, 0.063 mol) and 2-(2-methoxyphenoxy)ethanamine (7.0 g, 0.042 mol) are added. The mixture is stirred for 15 minutes, and the temperature is slowly raised to 80 °C. The reaction is maintained at this temperature until completion, as monitored by TLC. After completion, the reaction mass is cooled to 30 °C, filtered, and the filtrate is washed with toluene. The solvent is distilled off under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulphate and the solvent is distilled off under reduced pressure. The obtained residue is purified by column chromatography to yield Carvedilol.

-

Method 2: Using a Protected Halohydrin To a stirred solution of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yloxy(tert-butyl)dimethylsilane (10.0g, 0.024 mol) in toluene (20.0 ml), potassium carbonate (8.7 g, 0.063 mol) and 2-(2-methoxyphenoxy)ethanamine (5.7 g, 0.034 mol) are added. The mixture is stirred for 15 minutes and the temperature is slowly raised to 80 °C. The reaction is maintained at this temperature until completion. After cooling to 30 °C, the reaction mass is filtered and washed with toluene. The solvent is distilled under reduced pressure. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried over sodium sulphate and the solvent is distilled off to give the silyl-protected Carvedilol, which is then deprotected to afford the final product.

Mandatory Visualizations

Diagram 1: General Reactivity of this compound

Caption: General reactivity of this compound as a nucleophile.

Diagram 2: Synthesis of Carvedilol - Main Reaction Pathway

Caption: Main reaction pathway for the synthesis of Carvedilol.

Diagram 3: Formation of Bis-Impurity in Carvedilol Synthesis

Caption: Formation of the bis-impurity side product in Carvedilol synthesis.

Diagram 4: Experimental Workflow for Carvedilol Synthesis

Caption: A generalized experimental workflow for the synthesis of Carvedilol.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. jetir.org [jetir.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 8. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 9. apicule.com [apicule.com]

- 10. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

Synonyms and alternative names for 2-(2-Methoxyphenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)ethylamine, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, including a wide range of synonyms and alternative names, and summarizes its physicochemical properties. A significant focus is placed on its critical role in the synthesis of prominent cardiovascular drugs, notably Carvedilol (B1668590) and Amosulalol. This guide furnishes detailed experimental protocols for the synthesis of this compound and its subsequent conversion to Carvedilol, offering valuable insights for process chemists and researchers in drug development. While the synthetic utility of this compound is well-documented, this guide also addresses the current landscape of its biological activity and toxicological profile, highlighting areas where data is limited and further research may be warranted.

Chemical Identity and Synonyms

This compound is a primary amine featuring a methoxyphenoxy substituent. Its unambiguous identification is crucial for researchers and in regulatory submissions.

Systematic IUPAC Name: 2-(2-methoxyphenoxy)ethan-1-amine[1]

CAS Number: 1836-62-0[2][3][4][5][6][7]

This compound is known by a multitude of synonyms and alternative names in commercial and scientific literature, which are compiled in Table 1 for clarity.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name | Reference |

| Systematic & Common Names | 1-(2-Aminoethoxy)-2-methoxybenzene | [5][6] |

| 2-(2-methoxyphenoxy)ethanamine | [1][5][8] | |

| 2-(o-Methoxyphenoxy)ethylamine | ||

| Guaiacoxyethylamine | [3] | |

| Ethanamine, 2-(2-methoxyphenoxy)- | [1] | |

| Commercial & Other Names | 2-(2-Aminoethoxy)-anisole | [2] |

| o-Methoxyphenoxyethamine | [2] | |

| Carvedilol Related Compound E | [3][9] | |

| AKOS B030091 | [2] | |

| RARECHEM AL BW 0993 | [2] | |

| 2-(2'-AMINO ETHOXYL) ANISOLE | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [2][4][10][11] |

| Molecular Weight | 167.21 g/mol | [2][4][11] |

| Appearance | Clear, colorless to pale yellow liquid/oil | [2][12] |

| Boiling Point | 98 °C at 0.4 mmHg | [2][12] |

| Density | 1.11 g/cm³ | [2][12] |

| Refractive Index | 1.5440 to 1.5480 | [2] |

| Solubility | Difficult to mix with water | [2] |

| pKa | 8.55 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

| Sensitivity | Air sensitive | [2] |

Role as a Pharmaceutical Intermediate

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of commercially important pharmaceuticals.[5][8]

Synthesis of Carvedilol

Carvedilol, a non-selective beta-blocker and alpha-1 blocker, is widely used in the treatment of heart failure and hypertension.[13] this compound is a key building block in the most common synthetic routes to Carvedilol.[14][15] The synthesis typically involves the reaction of this compound with a suitable epoxide precursor of the carbazole (B46965) moiety.

Synthesis of Amosulalol

Amosulalol is another adrenoceptor antagonist that possesses both α- and β-blocking activities and is used as an antihypertensive agent.[][17][18][19] this compound is a crucial intermediate in the synthesis of Amosulalol.[5]

Experimental Protocols: Synthesis

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of Carvedilol.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common approach involves the reaction of guaiacol (B22219) with a two-carbon unit containing a leaving group and a protected amine or a precursor to an amine.

One documented method involves the reaction of 2-methoxyphenol with 1,2-dihaloethane, followed by reaction with an alkali metal salt of phthalimide (B116566) and subsequent hydrolysis.[20]

Experimental Protocol:

-

Step 1: Synthesis of 1-halo-2-(2-methoxyphenoxy)ethane: 2-methoxyphenol is reacted with a 1,2-dihaloethane (e.g., 1,2-dichloroethane (B1671644) or 1,2-dibromoethane) in the presence of a base.

-

Step 2: Formation of the Phthalimide Derivative: The resulting 1-halo-2-(2-methoxyphenoxy)ethane is then reacted with an alkali metal salt of phthalimide, such as potassium phthalimide.

-

Step 3: Hydrolysis to Yield this compound: The phthalimide derivative is hydrolyzed, typically using a strong base like sodium hydroxide (B78521) or potassium hydroxide, to release the primary amine.[20]

Synthesis of Carvedilol from this compound

The synthesis of Carvedilol from this compound is a well-established process in pharmaceutical manufacturing.

Experimental Protocol:

A common method involves the reaction of 4-(2,3-epoxypropoxy)carbazole (B193025) with this compound.[14][21][22]

-

Reaction Setup: In a suitable reaction vessel, 4-(2,3-epoxypropoxy)carbazole and this compound are combined. The reaction can be carried out neat or in a solvent such as ethanol.[21][22]

-

Reaction Conditions: The mixture is typically heated to facilitate the reaction. For instance, the reaction can be conducted by heating this compound to approximately 100°C, followed by the portion-wise addition of 4-(oxiran-2-ylmethoxy)-9H-carbazole.[21]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pH adjustment with an acid (e.g., hydrochloric acid) to form the salt, followed by extraction and neutralization to yield the free base.[21] Purification is often achieved through crystallization.

Biological Activity and Toxicological Profile

While this compound is a cornerstone in the synthesis of vital medications, there is a notable scarcity of publicly available data on its own intrinsic biological activity, pharmacological profile, and mechanism of action. The majority of research has focused on its utility as a chemical precursor.

Pharmacological Activity

To date, comprehensive studies detailing the specific pharmacological effects of this compound are not widely reported in the scientific literature. Its structural similarity to other biogenic amines might suggest potential interactions with various receptors or enzymes, but this remains speculative without dedicated research.

Toxicological Profile

The toxicological data for this compound is primarily derived from safety data sheets (SDS) provided by chemical suppliers.

Table 3: Summary of Toxicological Information

| Endpoint | Information | Reference |

| Acute Toxicity | No specific data available. | [23] |

| Skin Corrosion/Irritation | Causes skin irritation. | [12] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [12] |

| Respiratory or Skin Sensitization | No data available. | [23] |

| Germ Cell Mutagenicity | No data available. | [23] |

| Carcinogenicity | No components listed as a carcinogen by IARC or NTP. | [23] |

| Reproductive Toxicity | No data available. | [23] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [24] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | [24] |

It is important to note that the statement "the chemical, physical, and toxicological properties have not been thoroughly investigated" appears in some safety documentation, underscoring the need for more comprehensive studies.[24]

ADME Profile

There is a lack of published data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Understanding these parameters would be crucial if the compound were to be considered for any direct therapeutic application. Standard in vitro and in vivo assays would be necessary to characterize its metabolic stability, permeability, plasma protein binding, and routes of elimination.[25]

Conclusion

This compound is a chemical of significant industrial importance, primarily serving as a key intermediate in the synthesis of the cardiovascular drugs Carvedilol and Amosulalol. Its chemical identity and physicochemical properties are well-defined, and various synthetic protocols for its preparation and utilization are established. However, this in-depth guide also highlights a critical knowledge gap concerning the intrinsic biological activity, pharmacological profile, and comprehensive toxicological properties of this compound itself. For researchers and drug development professionals, while the synthetic utility of this compound is clear, its potential as a pharmacologically active agent remains an unexplored area. Further investigation into its biological and safety profiles is warranted to fully characterize this molecule.

References

- 1. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1836-62-0 [chemicalbook.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

- 6. This compound | 1836-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound: Properties, Uses, Safety, Synthesis & Supplier China | Buy High Purity this compound Online [nj-finechem.com]

- 11. GSRS [precision.fda.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Carvedilol - Wikipedia [en.wikipedia.org]

- 14. jocpr.com [jocpr.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 17. Amosulalol | 85320-68-9 | MOLNOVA [molnova.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Amosulalol | C18H24N2O5S | CID 2169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 21. EP1655285A1 - Method for preparation of a crystalline form of carvedilol (form II) - Google Patents [patents.google.com]

- 22. EP1375474A2 - Intermediate for the preparation of carvedilol - Google Patents [patents.google.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. capotchem.com [capotchem.com]

- 25. irbm.com [irbm.com]

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethylamine: Hydrochloride Salt vs. Freebase Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)ethylamine is a key chemical intermediate, primarily recognized for its role in the synthesis of Carvedilol (B1668590), a widely used pharmaceutical agent for the management of hypertension and heart failure.[1][2] As with many amine-containing intermediates, it can be handled and utilized in its freebase form or as a hydrochloride salt. The choice between these forms has significant implications for various aspects of the drug development process, including synthesis, purification, formulation, and analytical characterization. This technical guide provides a detailed comparison of the physicochemical properties, synthesis, and analytical considerations for both the hydrochloride salt and the freebase of this compound.

Physicochemical Properties: A Comparative Analysis

The conversion of the freebase to its hydrochloride salt significantly alters the molecule's physicochemical properties. The presence of the ionic bond in the hydrochloride salt generally leads to a higher melting point, increased water solubility, and different spectroscopic characteristics compared to the oily or liquid freebase. A comprehensive summary of these properties is presented in the tables below. It is important to note that while some experimental data is available, certain parameters such as pKa and logP are primarily based on predicted values.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [1] |

| Synonyms | 2-(2-Aminoethoxy)anisole Hydrochloride | [3] |

| CAS Number | 64464-07-9 | [3] |

| Molecular Formula | C₉H₁₄ClNO₂ | [3] |

| Molecular Weight | 203.67 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 88-92 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Highly soluble in water | [4] |

| pKa | Data not available (predicted for freebase: 8.55 ± 0.10) | [5] |

| logP | Data not available (predicted for freebase: 0.7) | [6] |

Table 2: Physicochemical Properties of this compound Freebase

| Property | Value | Source(s) |

| Chemical Name | This compound | [7] |

| Synonyms | 2-(2-Aminoethoxy)-anisole | [8] |

| CAS Number | 1836-62-0 | [7] |

| Molecular Formula | C₉H₁₃NO₂ | [7] |

| Molecular Weight | 167.21 g/mol | [8] |

| Appearance | Clear, colorless to pale yellow liquid/oil | [7][8] |

| Melting Point | Generally lower than the hydrochloride salt | [8] |

| Boiling Point | Approximately 260-280 °C | [8] |